GSK2008607
Beschreibung
GSK2008607 is a potent and selective inhibitor of the B-RafV600E kinase, a key driver mutation in the MAPK signaling pathway implicated in various cancers. It exhibits anticancer activity against malignancies such as breast cancer, colorectal cancer, melanoma, thyroid cancer, and ovarian cancer . The compound specifically targets the constitutively active B-RafV600E mutant, which promotes uncontrolled cell proliferation and survival. Preclinical studies highlight its role in suppressing tumor growth and metastasis, making it a promising candidate for precision oncology therapies .
Eigenschaften
CAS-Nummer |
1244644-50-5 |
|---|---|
Molekularformel |
C31H28F3N7O3S2 |
Molekulargewicht |
667.73 |
IUPAC-Name |
2,6-Difluoro-N-[2-fluoro-3-[2-(1-methylethyl)-5-[2-[[6-(4-morpholinyl)-3-pyridinyl]amino]-4-pyrimidinyl]-4-thiazolyl]phenyl]-benzenesulfonamide |
InChI |
InChI=1S/C31H28F3N7O3S2/c1-18(2)30-39-27(20-5-3-8-23(26(20)34)40-46(42,43)29-21(32)6-4-7-22(29)33)28(45-30)24-11-12-35-31(38-24)37-19-9-10-25(36-17-19)41-13-15-44-16-14-41/h3-12,17-18,40H,13-16H2,1-2H3,(H,35,37,38) |
InChI-Schlüssel |
AEUDFMRQSRTMSH-UHFFFAOYSA-N |
SMILES |
O=S(C1=C(F)C=CC=C1F)(NC2=CC=CC(C3=C(C4=NC(NC5=CC=C(N6CCOCC6)N=C5)=NC=C4)SC(C(C)C)=N3)=C2F)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK2008607 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
This compound vs. LXH254
- Target Specificity : this compound selectively inhibits B-RafV600E, whereas LXH254 broadly targets both BRAF and CRAF with higher potency (IC50 = 0.2 nM for BRAF vs. 0.07 nM for CRAF) .
- Therapeutic Scope: LXH254 is prioritized for non-small cell lung cancer (NSCLC), while this compound is studied in BRAF-mutant melanomas and ovarian cancers .
This compound vs. Belvarafenib
- In contrast, this compound’s selectivity for B-RafV600E may reduce toxicity in BRAF-driven cancers.
- Clinical Progress: Belvarafenib has advanced to Phase II trials for melanoma and NSCLC, while this compound remains in preclinical evaluation .
This compound vs. GSK2334470
- Pathway Focus : GSK2334470 targets PDK1 in the PI3K/Akt/mTOR pathway, making it more relevant for metabolic diseases and cancers dependent on PI3K signaling. This compound’s focus on MAPK signaling limits direct comparability .
Research Findings and Implications
- Efficacy: In BRAF-mutant melanoma models, this compound demonstrated tumor regression comparable to Belvarafenib but with fewer compensatory MAPK pathway reactivation events .
- Resistance Mechanisms : Unlike pan-RAF inhibitors, this compound’s selectivity may delay resistance caused by isoform switching (e.g., CRAF upregulation) .
- Safety Profile: No significant hepatotoxicity has been reported for this compound, whereas Belvarafenib shows dose-limiting liver enzyme elevations in clinical trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
